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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B15607144

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of
BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in
prostate cancer animal models. The provided protocols are based on published research and
are intended to guide the design and execution of similar in vivo studies.

Introduction

BAY-8400 is an orally bioavailable small molecule inhibitor of DNA-PK, a key enzyme in the
non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] In
prostate cancer, targeting DNA-PK can sensitize tumor cells to DNA-damaging agents, such as
targeted radiotherapies. This document details the in vivo studies of BAY-8400 in combination
with a Prostate-Specific Membrane Antigen (PSMA)-targeted thorium-227 conjugate (PSMA-
TTC), BAY 2315497, in a LNCaP prostate cancer xenograft model.[1][2]

Key Findings and Data Presentation

The combination of BAY-8400 with the targeted alpha therapy BAY 2315497 has demonstrated
synergistic antitumor efficacy in a preclinical model of prostate cancer.[1][2]

In Vitro Synergy
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) . Combination Index ]
Cell Line Combination Agent i) Interpretation

LNCaP BAY 2315497 0.6 Synergistic Effect

vo Eff : : [ el

Treatment Group Dose and Schedule TICarea*

10 mL/kg PEG/EtOH (90:10),

Vehicle ) -
daily oral gavage

BAY-8400 150 mg/kg, daily oral gavage 0.76
150 kBg/kg, single intravenous

BAY 2315497 0.38

injection

BAY-8400: 150 mg/kg, daily

oral gavageBAY 2315497: 150
BAY-8400 + BAY 2315497 . ) 0.22

kBg/kg, single intravenous

injection on day 0

150 kBg/kg, single intravenous
Isotype Control o 0.79
injection

*T/Carea: Ratio of the area under the tumor growth curve for the treated group to the control
group. A lower value indicates greater antitumor efficacy.[1]

pi Kinetic E f BAY-8400 in Mi

Parameter Value
Plasma Protein Binding (fu) 49%
Blood Clearance 8.1 L/h/kg
Volume of Distribution (Vd) 3.7 L/kg
Half-life (t1/2) 0.68 h

Signaling Pathway and Mechanism of Action
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BAY-8400 potentiates the effect of DNA-damaging agents by inhibiting the DNA-PK-mediated
repair of double-strand breaks, leading to increased tumor cell death.

Mechanism of Action of BAY-8400 in Combination Therapy
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Mechanism of BAY-8400 and PSMA-TTC combination therapy.

Experimental Protocols
LNCaP Cell Culture

This protocol is for the routine culture of the LNCaP human prostate adenocarcinoma cell line
(ATCC® CRL-1740™),

Materials:

RPMI-1640 Medium (ATCC® 30-2001™)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution

0.25% (w/v) Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)
Procedure:

o Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-
1640 with 10% FBS and 1% Penicillin-Streptomycin.

o Cell Thawing and Plating:
o Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath.

o Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

o Centrifuge at 150 x g for 5-7 minutes.

o Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth
medium.

o Transfer the cell suspension to a T-75 flask.
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» Cell Maintenance:
o Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
o Change the medium every 2-3 days.

e Subculturing:

o When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer
with PBS.

o Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells
detach.

o Neutralize the trypsin by adding 6-8 mL of complete growth medium.
o Collect the cells and centrifuge as described above.

o Resuspend the cell pellet and plate at a split ratio of 1:2 to 1:4.

LNCaP Xenograft Animal Model

This protocol describes the establishment of subcutaneous LNCaP xenografts in
immunodeficient mice.

4. Subcutaneous Injection
(SCID mice, flank)

6. Randomize Mice
(Tumor Volume ~100-150 mm3)

1. LNCaP Cell Culture 3. Resuspend in
[ (80% confluence) | 2. Harvest & Count Cells [PBS/Mamgel (1:1)

5. Monitor Tumor Growth

Click to download full resolution via product page

Workflow for LNCaP xenograft model establishment.

Materials:
e LNCaP cells (as prepared above)

e Male SCID or athymic nude mice (6-8 weeks old)
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o Matrigel® Basement Membrane Matrix
o Sterile PBS, syringes, and needles
Procedure:
o Cell Preparation:
o Harvest LNCaP cells during their exponential growth phase.

o Wash the cells with sterile PBS and perform a cell count using a hemocytometer or
automated cell counter.

o Centrifuge the cells and resuspend the pelletin a 1:1 mixture of sterile PBS and Matrigel
at a concentration of 1-2 x 107 cells/mL. Keep the cell suspension on ice.

e Xenograft Implantation:
o Anesthetize the mice according to approved institutional protocols.

o Subcutaneously inject 100-200 pL of the cell suspension (containing 1-2 x 106 cells) into
the right flank of each mouse.

e Tumor Growth Monitoring:
o Monitor the animals for tumor formation.
o Measure tumor dimensions 2-3 times per week using digital calipers.
o Calculate tumor volume using the formula: (Length x Width2) / 2.

e Study Initiation:

o When tumors reach an average volume of 100-150 mm3, randomize the animals into
treatment and control groups.

In Vivo Efficacy Study Protocol

Materials:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 BAY-8400

e Vehicle: Polyethylene glycol (PEG) and Ethanol (90:10)

e BAY 2315497 (PSMA-TTC)

 Sterile saline for injection

e Oral gavage needles

e Syringes and needles for intravenous injection

Procedure:

o BAY-8400 Formulation: Prepare a suspension of BAY-8400 in the PEG/EtOH vehicle at the
desired concentration for a 150 mg/kg dose.

e Treatment Administration:

o Combination Group: On day 0, administer a single intravenous injection of BAY 2315497
at 150 kBg/kg. Beginning on day 0, administer BAY-8400 daily via oral gavage at 150
mg/kg.

o BAY-8400 Monotherapy Group: Administer BAY-8400 daily via oral gavage at 150 mg/kg.

o BAY 2315497 Monotherapy Group: On day 0, administer a single intravenous injection of
BAY 2315497 at 150 kBg/kg.

o Vehicle Control Group: Administer the PEG/EtOH vehicle daily via oral gavage.

¢ Monitoring and Data Collection:

o Measure tumor volumes and body weights 2-3 times per week.

o Monitor the animals for any signs of toxicity.

o At the end of the study, euthanize the animals and collect tumors for pharmacodynamic
analysis.
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Pharmacodynamic (PD) Analysis - Western Blot

This protocol provides a general method for assessing the inhibition of DNA-PK in tumor tissue
by measuring the phosphorylation of DNA-PKcs and the levels of yH2AX.

Procedure:

« Tumor Lysate Preparation:

o

Excise tumors and snap-freeze in liquid nitrogen.

[¢]

Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and
phosphatase inhibitors.

[¢]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

o

Collect the supernatant and determine the protein concentration using a BCA assay.

o SDS-PAGE and Western Blotting:

(¢]

Denature 20-40 ug of protein from each tumor lysate by boiling in Laemmli buffer.

o Separate the proteins on a 4-12% SDS-PAGE gel.

o Transfer the proteins to a PVDF membrane.

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with primary antibodies against p-DNA-PKcs (S2056), total DNA-
PKcs, YH2AX, and a loading control (e.g., GAPDH or [3-actin) overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the signal using an ECL substrate and an imaging system.

e Data Analysis:
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o Quantify band intensities using image analysis software.

o Normalize the p-DNA-PKcs signal to total DNA-PKcs and the yH2AX signal to the loading
control.

Disclaimer

These application notes and protocols are for research purposes only and should be adapted
and optimized for specific experimental conditions. All animal studies must be conducted in
accordance with institutional and national guidelines for the ethical care and use of laboratory
animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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